6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Overview
Description
6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a chemical compound with the molecular formula C13H16N2O. It is a derivative of carbazole, a tricyclic aromatic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine typically involves the reduction of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. One common method includes the use of ammonium acetate and sodium cyanoborohydride in methanol. The reaction is carried out at room temperature initially and then heated to 60°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can convert the amine group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to neurotransmitter systems due to its structural similarity to certain bioactive molecules.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the high-affinity uptake of serotonin (5-HT) in a competitive manner, which suggests its potential use in modulating neurotransmitter systems . The compound may also affect other pathways, depending on its structural modifications and the specific biological context.
Comparison with Similar Compounds
Similar Compounds
6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-amine: This compound has a similar structure but differs in the position of the amine group.
6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine: This compound has a methyl group instead of a methoxy group.
Uniqueness
6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the methoxy group at the 6-position and the amine group at the 1-position provides distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-16-8-5-6-12-10(7-8)9-3-2-4-11(14)13(9)15-12/h5-7,11,15H,2-4,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRMVZJKULAOME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCCC3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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